2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis-
Description
2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis- is a bis-alkynone compound featuring a central 1,4-phenylene group flanked by two nonynone (nine-carbon alkyne-ketone) moieties. The compound’s extended alkyne chain likely influences steric, electronic, and solubility characteristics, distinguishing it from shorter-chain analogs like 1,1'-(1,4-phenylene)bis(prop-2-yn-1-one) ().
Properties
CAS No. |
603126-36-9 |
|---|---|
Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(4-non-2-ynoylphenyl)non-2-yn-1-one |
InChI |
InChI=1S/C24H30O2/c1-3-5-7-9-11-13-15-23(25)21-17-19-22(20-18-21)24(26)16-14-12-10-8-6-4-2/h17-20H,3-12H2,1-2H3 |
InChI Key |
HGPZKFBXSGTKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=C(C=C1)C(=O)C#CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- typically involves the reaction of nonynone derivatives with phenylene bis compounds. One common method includes the condensation of 1,4-phenylenediamine with nonynone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nonynone group to an alcohol or alkane.
Substitution: The phenylene bis linkage allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under specific conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylene derivatives.
Scientific Research Applications
2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
Alkynone Derivatives
1,1'-(1,4-Phenylene)bis(prop-2-yn-1-one) (Propynone Derivative)
- Structure : Features a three-carbon alkyne-ketone chain.
- Synthesis : Prepared via nitrile oxide cycloadditions ().
- Key Differences :
- Chain Length : The shorter chain reduces steric hindrance, enhancing reactivity in cycloaddition reactions compared to the nine-carbon analog.
- Electronic Effects : Shorter alkynes exhibit stronger electron-withdrawing effects due to closer proximity of the ketone and alkyne groups.
| Property | 1,1'-(1,4-Phenylene)bis(prop-2-yn-1-one) | 2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis- (Inferred) |
|---|---|---|
| Molecular Weight | ~214.2 g/mol | ~344.4 g/mol (estimated) |
| Reactivity | High (suitable for click chemistry) | Moderate (longer chain may reduce reactivity) |
| Applications | Precursor for heterocycles | Potential use in polymer crosslinking or catalysis |
Thiourea and Pyrazole Derivatives
1,1′-(1,4-Phenylene)bis[3-phenyl(thiourea)]
- Structure: Contains thiourea groups instead of alkynones.
- Bioactivity : Exhibits anticancer activity against HCT116, HepG2, and MCF-7 cell lines, with IC50 values lower than doxorubicin ().
- Key Differences: Functional Groups: Thiourea moieties enable hydrogen bonding, enhancing solubility and biomolecular interactions compared to hydrophobic alkynones.
1,1'-(5,5'-(1,4-Phenylene)bis(3-aryl-1H-pyrazole-5,1-diyl))diethanones
- Structure : Bis-acetylated pyrazoles with 1,4-phenylene bridges.
- Bioactivity : Antimicrobial activity against Micrococcus luteus (MIC = 6.25 µg/mL) ().
| Property | Thiourea/Pyrazole Derivatives | 2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis- |
|---|---|---|
| Bioactivity | Anticancer, antimicrobial | Unreported (potential for niche applications) |
| Solubility | Moderate (hydrogen bonding) | Low (hydrophobic alkynone groups) |
Diketone and Diazene Derivatives
1,1'-(p-Phenylene)bis(2-phenylethanedione)
- Structure : Contains benzoyl groups linked via 1,4-phenylene.
- Properties : Enhanced π-conjugation for electronic applications ().
- Key Differences: Conjugation: Diketones enable extended conjugation, useful in optoelectronics, whereas alkynones may prioritize alkyne-mediated reactivity.
1,4-Bis(phenylazo)benzene
- Structure : Azo groups (-N=N-) linked to 1,4-phenylene.
- Applications : Photoactive materials due to reversible cis-trans isomerization ().
- Key Differences: Functionality: Azo groups enable photochromism, unlike alkynones’ thermal or catalytic reactivity.
| Property | Diketones/Diazenes | 2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis- |
|---|---|---|
| Electronic Properties | High conjugation (diketones) | Limited conjugation (isolated alkynones) |
| Applications | Optoelectronics, photochromic materials | Catalysis, polymer additives (speculative) |
Biological Activity
Introduction
2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis- is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and antioxidant activities. Various studies and data are presented to illustrate its significance in biological research.
Chemical Structure and Properties
2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis- is characterized by a unique chemical structure that includes a phenylene bis moiety linked to a nonynone group. This structure is significant for its interactions with biological molecules.
Chemical Formula
- Molecular Formula: C₁₄H₁₈O
- Molecular Weight: 210.29 g/mol
Antimicrobial Activity
Research has demonstrated that 2-Nonyn-1-one exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
Anticancer Activity
The anticancer potential of 2-Nonyn-1-one has been explored in vitro using various cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase activation |
| HeLa | 30 | Cell cycle arrest |
Case Study: MCF-7 Cells
In a controlled experiment, MCF-7 cells were treated with varying concentrations of 2-Nonyn-1-one. The findings indicated a dose-dependent increase in apoptotic markers such as Annexin V positivity and PARP cleavage.
Antioxidant Activity
The antioxidant capacity of 2-Nonyn-1-one was evaluated using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity with an IC₅₀ value of 40 µg/mL.
| Assay Type | IC₅₀ (µg/mL) |
|---|---|
| DPPH Scavenging | 40 |
The biological activities of 2-Nonyn-1-one can be attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial dysfunction and activation of apoptotic pathways.
- Antioxidant Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
